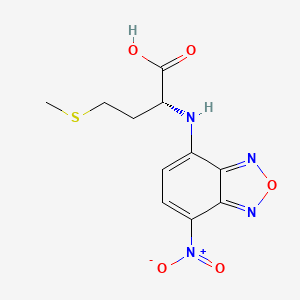
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine: is a compound that features a benzoxadiazole ring substituted with a nitro group at the 7-position and a methionine moiety. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of biochemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with D-methionine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoxadiazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The methionine moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Reduction of the nitro group: yields the corresponding amino derivative.
Substitution reactions: can introduce various functional groups onto the benzoxadiazole ring.
Hydrolysis: results in the cleavage of the methionine moiety.
科学研究应用
Chemistry: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine is used as a fluorescent probe in various chemical assays. Its fluorescence properties make it ideal for studying molecular interactions and reaction mechanisms.
Biology: In biological research, this compound is employed to label proteins and nucleic acids, allowing for the visualization of cellular processes under a fluorescence microscope. It is particularly useful in tracking the localization and movement of biomolecules within cells.
Medicine: The compound’s ability to label and track biomolecules makes it valuable in medical research, particularly in the study of disease mechanisms and drug delivery systems.
Industry: In industrial applications, this compound is used in the development of diagnostic tools and biosensors. Its fluorescence properties are harnessed to create sensitive and specific detection systems for various analytes.
作用机制
The mechanism by which N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine exerts its effects is primarily through its interaction with biomolecules. The benzoxadiazole ring can form stable complexes with proteins and nucleic acids, allowing for their visualization under fluorescence. The nitro group can participate in redox reactions, further enhancing the compound’s utility in various assays.
相似化合物的比较
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)hexanoyl sphingosine
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino dodecanoyl ceramide
Comparison: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine is unique due to its methionine moiety, which imparts specific biochemical properties. Compared to similar compounds, it offers distinct advantages in terms of its interaction with proteins and nucleic acids, making it particularly useful in biological and medical research.
属性
CAS 编号 |
162149-69-1 |
|---|---|
分子式 |
C11H12N4O5S |
分子量 |
312.30 g/mol |
IUPAC 名称 |
(2R)-4-methylsulfanyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]butanoic acid |
InChI |
InChI=1S/C11H12N4O5S/c1-21-5-4-7(11(16)17)12-6-2-3-8(15(18)19)10-9(6)13-20-14-10/h2-3,7,12H,4-5H2,1H3,(H,16,17)/t7-/m1/s1 |
InChI 键 |
PECRLASIPWXZRS-SSDOTTSWSA-N |
手性 SMILES |
CSCC[C@H](C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
规范 SMILES |
CSCCC(C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


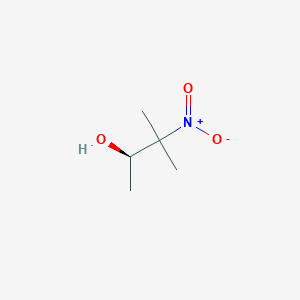
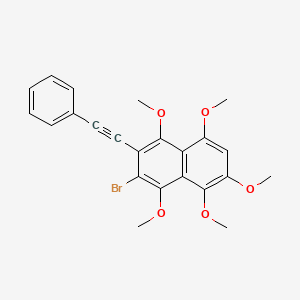
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
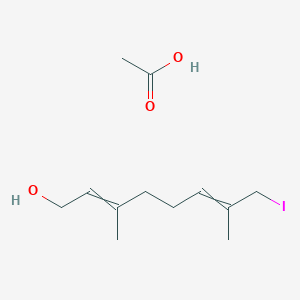
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
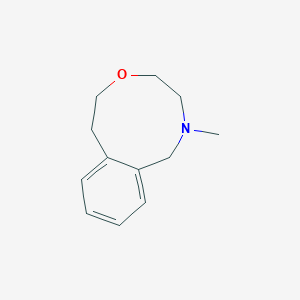
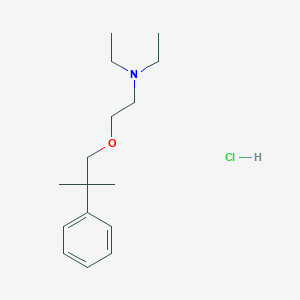



![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
